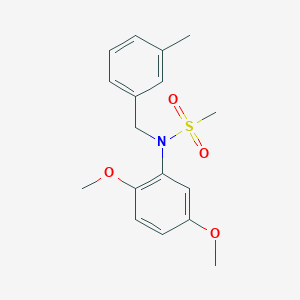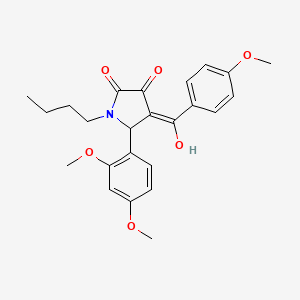
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been investigated as potential treatments for various autoimmune diseases.
Mécanisme D'action
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines, growth factors, and hormones. JAK enzymes are crucial for the activation of immune cells, and their dysregulation can lead to autoimmune diseases. By inhibiting JAK activity, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can modulate the immune response and reduce inflammation in affected tissues.
Biochemical and Physiological Effects:
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. It can also inhibit the differentiation and activation of immune cells, such as T cells, B cells, and dendritic cells. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can also reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide is a potent and selective JAK inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of autoimmune diseases, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. However, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has some limitations for lab experiments, such as its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research on 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide. One potential application is in the treatment of graft-versus-host disease (GVHD), a life-threatening complication of allogeneic stem cell transplantation. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to be effective in animal models of GVHD, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential application is in the treatment of solid tumors, as JAK enzymes are involved in the signaling pathways of tumor growth and metastasis. 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been shown to inhibit the growth of several types of tumors in animal models, and further research is needed to evaluate its potential as an anticancer agent.
Méthodes De Synthèse
The synthesis of 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-chloro-4,5-difluorobenzamide, which is then reacted with 3-pyridinecarboxylic acid to form 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2-chloro-4,5-difluoro-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines, growth factors, and hormones. By inhibiting JAK activity, 2-chloro-4,5-difluoro-N-3-pyridinylbenzamide can modulate the immune response and reduce inflammation in affected tissues.
Propriétés
IUPAC Name |
2-chloro-4,5-difluoro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-9-5-11(15)10(14)4-8(9)12(18)17-7-2-1-3-16-6-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSAUZSFNXGFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5309442.png)

![1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid](/img/structure/B5309466.png)
![4-{[4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5309485.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5309490.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5309493.png)

![N-(4-methoxy-2-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5309508.png)
![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone](/img/structure/B5309517.png)
![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5309524.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5309531.png)
![2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5309544.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)